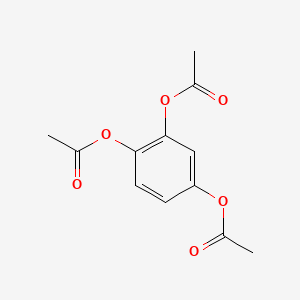
1,2,4-Triacetoxybenzene
Cat. No. B1630906
Key on ui cas rn:
613-03-6
M. Wt: 252.22 g/mol
InChI Key: AESFGSJWSUZRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04264509
Procedure details


Eighty grams of the crude 1,2,4-triacetoxybenzene were dissolved in 200 ml of methanol containing 6 g of concentrated sulfuric acid. The reaction mixture was boiled under reflux for one hour. Then the solution was cooled to room temperature and neutralized with an equivalent amount of fine powdered sodium carbonate. Thereafter 800 ml of ethylether was added whereupon sodium sulfate precipitated out, which was removed by filtration. Reaction by-products and contaminants being responsible for a dark red coloration may be removed employing solid silica gel. After evaporation of the supernatant under reduced pressure, a dark red oil is obtained which crystallized upon standing at 40° C. in the form of a slight reddish solid mass which is pure enough for the next step. This product is 1,2,4-trihydroxybenzene.






Identifiers


|
REACTION_CXSMILES
|
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([O:11]C(=O)C)=[CH:7][C:6]=1[O:15]C(=O)C)(=O)C.C(=O)([O-])[O-].[Na+].[Na+].C(OCC)C.S([O-])([O-])(=O)=O.[Na+].[Na+]>CO.S(=O)(=O)(O)O>[OH:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][C:6]=1[OH:15] |f:1.2.3,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1=C(C=C(C=C1)OC(C)=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for one hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated out
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
which was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction by-products and contaminants
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
may be removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation of the supernatant under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a dark red oil is obtained which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
upon standing at 40° C. in the form of a slight reddish solid mass which
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=C(C=C(C=C1)O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
